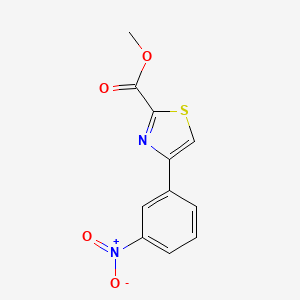

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Description

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a methyl ester. Thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methyl ester moiety influences lipophilicity and metabolic stability, making this compound a candidate for further pharmacological exploration .

Properties

IUPAC Name |

methyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c1-17-11(14)10-12-9(6-18-10)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONINADZEJJIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.

Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its antibacterial properties. It is also being investigated for potential anticancer and anti-inflammatory effects.

Table 1: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Antibacterial | Intermediate in synthesizing antibiotics. |

| Anticancer | Potential for developing new cancer therapies. |

| Anti-inflammatory | Investigated for reducing inflammation in various conditions. |

Agricultural Chemistry

The compound is used in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides by improving their stability and solubility. Its role in increasing the efficacy of agricultural chemicals makes it valuable in crop protection strategies.

Table 2: Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticides | Improves stability and solubility of active ingredients. |

| Herbicides | Enhances effectiveness against unwanted plant growth. |

Material Science

In materials science, methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is explored for developing novel materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance.

Table 3: Material Science Applications

| Application Type | Description |

|---|---|

| Polymers | Used in synthesizing advanced polymeric materials. |

| Coatings | Enhances protective coatings with improved chemical resistance. |

Biochemical Research

This compound plays a significant role in studying enzyme inhibition and receptor interactions, providing insights into biochemical pathways and potential therapeutic targets.

Table 4: Biochemical Research Applications

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Investigated for its ability to modulate enzyme activities. |

| Receptor Interactions | Studied for potential interactions with biological receptors. |

Anticancer Activity

Research has demonstrated that methyl 4-(3-nitrophenyl)thiazole-2-carboxylate exhibits significant anticancer properties, inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Summary:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).

- Findings : IC₅₀ values were found to be less than 10 µM, indicating strong efficacy compared to standard treatments.

Antimicrobial Testing

The compound has shown antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

Case Study Summary:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli.

- Findings : Effective inhibition observed at low concentrations (IC₅₀ < 20 µM).

Anticonvulsant Analyses

Investigations into the anticonvulsant effects have highlighted the potential of this compound in reducing seizure activity in animal models, showing results comparable to established anticonvulsant drugs.

Case Study Summary:

- Animal Model Used : Maximal electroshock (MES).

- Findings : Notable anticonvulsant effects observed at varying dosages.

Mechanism of Action

The mechanism of action of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s reactivity, particularly at the C-2 and C-5 positions, allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The nitrophenyl group may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and their implications:

Key Observations:

Nitro Group Position: The 3-nitrophenyl group in the target compound vs. 2-nitrophenyl in Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate alters electronic distribution. The 3-nitro isomer may exhibit stronger dipole moments, affecting solubility and receptor binding. In Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate , the nitro group on the aniline moiety introduces hydrogen-bonding capabilities, which are absent in the target compound.

Substituent Electronic Profiles :

- Trifluoromethyl groups (e.g., ) are stronger electron-withdrawing groups than nitro, which could enhance thiazole ring electrophilicity and interaction with biological targets.

Physicochemical Properties

- Solubility: The 3-nitrophenyl group may reduce aqueous solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl).

Biological Activity

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate exhibits a range of biochemical properties that contribute to its biological activity. It plays a crucial role in modulating enzyme activities, influencing cellular processes, and interacting with various biomolecules.

- Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in metabolic regulation.

- Cellular Effects : It affects cell signaling pathways and gene expression, indicating its influence on cellular metabolism.

The mechanism of action for Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate involves several key interactions:

- Binding Interactions : The compound binds to various biomolecules, which can lead to enzyme inhibition or activation.

- Gene Expression : It alters gene expression profiles, which may contribute to its biological effects.

- Subcellular Localization : The compound's localization within cells can significantly affect its activity and function.

Anticancer Activity

Research indicates that Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:

- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have shown the ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells . This mechanism is critical for cancer treatment as it disrupts the mitotic spindle formation.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 5c | MCF-7 | 1.14 |

| 5d | MCF-7 | 2.41 |

Antimicrobial Activity

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate also exhibits antimicrobial properties. Studies have highlighted its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain thiazole derivatives have shown low MIC values against bacteria such as Staphylococcus aureus, indicating strong antibacterial activity .

Case Studies and Research Findings

- Cell Proliferation Studies : A study evaluated the effects of thiazole derivatives on the proliferation of melanoma and prostate cancer cells. The results indicated that modifications in the thiazole structure could enhance antiproliferative activity significantly .

- In Vivo Studies : Animal models have demonstrated varying effects based on dosage. Lower doses of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate exhibited beneficial effects, such as anti-inflammatory properties, while higher doses may lead to cytotoxicity.

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Confirm ester (C=O stretch at 1700–1750 cm) and nitro (asymmetric NO stretch at 1520 cm) groups .

- -NMR : Expect a singlet for the thiazole C-5 proton (δ 7.8–8.2 ppm) and splitting patterns for nitroaryl protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 292 (CHNOS) with fragmentation at the ester group (loss of COOCH, m/z 247) .

Advanced: What computational strategies predict the reactivity of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity at the thiazole C-2 position. The nitro group reduces electron density, making C-2 less susceptible to nucleophilic attack compared to non-nitrated analogs .

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, as seen in related anticancer thiazoles .

Advanced: How are crystallographic challenges addressed when determining the crystal structure of nitro-thiazole derivatives?

Q. Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to mitigate absorption effects from the nitro group .

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain aromatic rings using AFIX commands. For example, the dihedral angle between the thiazole and nitroaryl rings in Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is typically 5–15°, requiring careful torsional refinement .

- Twining Detection : Use PLATON to check for twinning in crystals with high Z’ values, common in polar nitro compounds .

Basic: What are the key considerations in designing biological activity assays for this compound?

Q. Methodological Answer :

- Cellular Uptake : Assess solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity. Nitro groups enhance membrane permeability in some cancer cell lines .

- Dose-Response Curves : Test concentrations from 1–100 μM in MTT assays. Related thiazole-carboxylates show IC values of 10–50 μM against HeLa cells .

- Control Compounds : Include structurally similar analogs (e.g., methyl 4-phenylthiazole-2-carboxylate) to isolate the nitro group’s contribution to activity .

Advanced: How do reaction conditions impact regioselectivity in the synthesis of nitro-thiazole derivatives?

Methodological Answer :

Regioselectivity is influenced by:

- Precursor Halogenation : Bromoacetyl precursors favor cyclization at the α-position over chloro derivatives due to better leaving-group ability .

- pH Control : Maintain mildly acidic conditions (pH 5–6) during Hantzsch thiazole formation to protonate the thiourea intermediate, directing cyclization to the desired C-4 nitroaryl position .

- Microwave Assistance : Reduces side reactions (e.g., ester hydrolysis) by shortening reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.